Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofnobrutinib (formerly AS-0871) is an orally active, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and innate immunity, playing a key role in the activation and maturation of B-lymphocytes, as well as the function of myeloid cells such as basophils and mast cells.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous B-cell malignancies and autoimmune and inflammatory diseases.[3] Sofnobrutinib's targeted, non-covalent mechanism of action offers the potential for a favorable safety and efficacy profile in the treatment of these conditions.[1][2] This technical guide provides an in-depth review of the pharmacodynamics of Sofnobrutinib, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism within the BTK signaling pathway.
Mechanism of Action
Sofnobrutinib is a small molecule designed to bind preferentially to the unactivated form of the BTK protein, thereby inhibiting its kinase activity.[2][4] This inhibition is achieved through a non-covalent binding mechanism, which distinguishes it from many first-generation BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] By blocking BTK, Sofnobrutinib effectively disrupts the B-cell antigen receptor (BCR) signaling cascade, a pathway essential for B-cell proliferation, differentiation, and survival.[2][6] In addition to its effects on B-cells, Sofnobrutinib also modulates signaling downstream of the high-affinity IgE receptor (FcεRI) in basophils and mast cells, and the Fcγ receptor in myeloid cells, leading to a reduction in the release of pro-inflammatory mediators.[2]
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of Sofnobrutinib have been quantified in both preclinical and clinical studies. In vitro kinase assays have demonstrated its potent inhibition of BTK, while ex vivo analyses from a first-in-human Phase I study have confirmed its activity in healthy subjects.[1][4]
Table 1: In Vitro Inhibitory Activity of Sofnobrutinib
| Target | IC50 (nM) |
| Unactivated BTK | 0.39 |
| Activated BTK | 4.2 |
IC50: Half-maximal inhibitory concentration
Table 2: Ex Vivo Pharmacodynamic Effects of Sofnobrutinib in a Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study
| Pharmacodynamic Marker | Dose (mg) | Route | Dosing Regimen | Maximum Inhibition | IC50 (ng/mL) |
| Basophil Activation (CD63 Upregulation) | 50 | Oral | b.i.d. | 50.8% - 79.4% | 54.06 (SAD) |
| 150 | Oral | b.i.d. | 67.6% - 93.6% | 57.01 (MAD) |
| 300 | Oral | b.i.d. | 90.1% - 98.0% |
| B-cell Activation (CD69 Upregulation) | 100 and above | Oral | Single Dose | Strong Inhibition | 187.21 |
b.i.d.: twice daily. Data from a Phase 1 study in healthy volunteers.[1]
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for Sofnobrutinib.
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kinase [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
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BCR [label="B-Cell Receptor\n(BCR)", shape=receptor];
Antigen [label="Antigen", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
LYN_SYK [label="LYN/SYK", shape=kinase];
BTK [label="BTK", shape=kinase];
Sofnobrutinib [label="Sofnobrutinib", shape=inhibitor];
PLCg2 [label="PLCγ2", shape=adaptor];
IP3 [label="IP3", shape=downstream];
DAG [label="DAG", shape=downstream];
Calcium [label="Ca²⁺ Mobilization", shape=downstream];
PKC [label="PKC Activation", shape=downstream];
NFkB [label="NF-κB Activation", shape=downstream];
Proliferation [label="B-Cell Proliferation,\nSurvival, Differentiation", shape=downstream];
// Edges
Antigen -> BCR [label=" binds"];
BCR -> LYN_SYK [label=" activates"];
LYN_SYK -> BTK [label=" phosphorylates"];
BTK -> PLCg2 [label=" phosphorylates"];
Sofnobrutinib -> BTK [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee];
PLCg2 -> IP3;
PLCg2 -> DAG;
IP3 -> Calcium;
DAG -> PKC;
PKC -> NFkB;
Calcium -> NFkB;
NFkB -> Proliferation;
}
Caption: Sofnobrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key pharmacodynamic experiments are outlined below.
Ex Vivo Whole Blood Basophil Activation Assay (CD63 Upregulation)
This assay measures the inhibitory effect of Sofnobrutinib on the activation of basophils in whole blood samples.[1]
Methodology:
-
Blood Collection: Whole blood samples are collected from subjects at specified time points before and after Sofnobrutinib administration.[1]
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Stimulation: Aliquots of whole blood are stimulated with an anti-IgE antibody to induce basophil activation. Unstimulated samples serve as a negative control.[7]
-
Staining: The stimulated and unstimulated blood samples are then stained with fluorescently labeled antibodies against CD63 (a marker of degranulation) and basophil-specific markers (e.g., CD123, HLA-DR-).[7]
-
Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.[7]
-
Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of CD63-positive basophils.[7]
-
Data Analysis: The percentage of basophil activation is calculated, and the inhibitory effect of Sofnobrutinib is determined by comparing post-dose to pre-dose values.[1]
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stimulate [label="Stimulate with\nanti-IgE", shape=step];
stain [label="Stain with anti-CD63\n& basophil markers", shape=step];
lyse [label="Lyse RBCs\n& Fix", shape=step];
flow [label="Flow Cytometry\nAnalysis", shape=analysis];
end [label="Quantify % CD63+\nBasophils", shape=input_output];
// Edges
start -> stimulate -> stain -> lyse -> flow -> end;
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Caption: Workflow for the ex vivo whole blood basophil activation assay.
Ex Vivo Whole Blood B-cell Activation Assay (CD69 Upregulation)
This assay assesses the impact of Sofnobrutinib on the activation of naive B-cells in whole blood.[1]
Methodology:
-
Blood Collection: Whole blood is collected from subjects at various time points pre- and post-drug administration.[1]
-
Stimulation: Whole blood aliquots are stimulated with an anti-IgD antibody to trigger B-cell receptor-mediated activation. Unstimulated samples are used as a control.[8]
-
Staining: Samples are stained with fluorescently labeled antibodies against CD69 (an early activation marker), and B-cell markers such as CD19 and CD27 to identify the naive B-cell population.[8]
-
Lysis and Fixation: Red blood cells are lysed, and the remaining cells are fixed.[8]
-
Flow Cytometry: The samples are analyzed using a flow cytometer to determine the percentage of CD69-positive naive B-cells.[8]
-
Data Analysis: The inhibition of B-cell activation by Sofnobrutinib is quantified by comparing the percentage of activated B-cells in post-dose samples to baseline levels.[1]
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// Nodes
start [label="Whole Blood\nSample", shape=input_output];
stimulate [label="Stimulate with\nanti-IgD", shape=step];
stain [label="Stain with anti-CD69\n& B-cell markers", shape=step];
lyse [label="Lyse RBCs\n& Fix", shape=step];
flow [label="Flow Cytometry\nAnalysis", shape=analysis];
end [label="Quantify % CD69+\nNaive B-cells", shape=input_output];
// Edges
start -> stimulate -> stain -> lyse -> flow -> end;
}
Caption: Workflow for the ex vivo whole blood B-cell activation assay.
In Vitro BTK Kinase Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of Sofnobrutinib on the BTK enzyme.
Methodology:
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.[9]
-
Compound Dilution: Sofnobrutinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The BTK enzyme, substrate, and Sofnobrutinib (or vehicle control) are incubated together. The reaction is initiated by the addition of ATP.[9]
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.[9]
-
Data Analysis: The enzyme activity at each Sofnobrutinib concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
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btk [label="Recombinant\nBTK Enzyme", shape=reagent];
substrate [label="Substrate", shape=reagent];
atp [label="ATP", shape=reagent];
sofnobrutinib [label="Sofnobrutinib\n(serial dilutions)", shape=compound];
incubate [label="Incubate BTK, Substrate,\n& Sofnobrutinib", shape=step];
add_atp [label="Initiate reaction\nwith ATP", shape=step];
detect [label="Detect Product\n(e.g., ADP)", shape=step];
analyze [label="Calculate % Inhibition\n& IC50", shape=analysis];
// Edges
btk -> incubate;
substrate -> incubate;
sofnobrutinib -> incubate;
incubate -> add_atp -> detect -> analyze;
atp -> add_atp;
}
Caption: General workflow for an in vitro BTK kinase inhibition assay.
Conclusion
Sofnobrutinib is a potent and selective non-covalent inhibitor of BTK with demonstrated pharmacodynamic activity both in vitro and in a clinical setting.[1][4] It effectively suppresses key downstream signaling pathways involved in B-cell and basophil activation, providing a strong rationale for its development in the treatment of inflammatory and autoimmune disorders.[2] The data and methodologies presented in this guide offer a comprehensive overview of the pharmacodynamics of Sofnobrutinib for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References